

Spectroscopic Profile of ent-Paroxetine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *ent-Paroxetine Hydrochloride*

Cat. No.: B129158

[Get Quote](#)

Introduction

ent-Paroxetine, the (+)-(3R,4S) enantiomer of the widely-known selective serotonin reuptake inhibitor (SSRI) Paroxetine, serves as a critical reference standard in the pharmaceutical industry. Its primary role is in the quality control and chiral purity analysis of Paroxetine drug substances and products. Ensuring the enantiomeric purity of Paroxetine is paramount, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth overview of the essential spectroscopic techniques used to characterize **ent-Paroxetine Hydrochloride**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, analytical scientists, and quality control professionals involved in the development, manufacturing, and analysis of pharmaceuticals. The methodologies and data presented herein are foundational for establishing the identity, structure, and purity of **ent-Paroxetine Hydrochloride**.

A Note on Enantiomeric Spectroscopic Data

It is a fundamental principle of stereochemistry that enantiomers, such as Paroxetine and ent-Paroxetine, are physically and chemically identical in an achiral environment. Consequently, their spectroscopic data generated under such conditions—including NMR spectra in achiral solvents, standard IR spectra, and mass spectra—are indistinguishable. The data presented in this guide is based on comprehensive sources for Paroxetine Hydrochloride.^[1] Given this

principle, this spectroscopic profile serves as a definitive reference for **ent-Paroxetine Hydrochloride** (CAS 130855-30-0), also known as Paroxetine Impurity D.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds. Both ^1H (proton) and ^{13}C (carbon-13) NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

Scientific Principles and Experimental Causality

^1H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ^{13}C NMR complements this by providing a spectrum where each unique carbon atom in the molecule gives a distinct signal. For a molecule like ent-Paroxetine, which has multiple stereocenters and distinct aromatic and aliphatic regions, NMR is indispensable for confirming its complex structure. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical; it must dissolve the analyte without contributing interfering signals in the regions of interest. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm) due to its chemical inertness and single, sharp resonance peak.

Detailed Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh approximately 5-10 mg of **ent-Paroxetine Hydrochloride** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of TMS to the solution to serve as a chemical shift reference.
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
- ^1H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer might include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
- The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line.
 - A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum and integrate the ^1H NMR signals.

NMR Data Summary for ent-Paroxetine Hydrochloride

The following tables summarize the characteristic chemical shifts. Data is referenced from compiled sources for Paroxetine.[\[4\]](#)

Table 1: ^1H NMR Spectral Data | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment
|| :--- | :--- | :--- | :--- | :--- | Aromatic Region || ~7.10 - 7.30 | m | 4H | Fluorophenyl group protons ||
~6.80 | d | 1H | Benzodioxole proton || ~6.70 | s | 1H | Benzodioxole proton || ~6.60 | d | 1H |
Benzodioxole proton || Aliphatic & Other || ~5.95 | s | 2H | -O-CH₂-O- (methylenedioxy) ||
~3.50 - 4.20 | m | - | Piperidine & methoxy protons || ~2.80 - 3.20 | m | - | Piperidine protons ||
~1.80 - 2.20 | m | - | Piperidine protons |

Table 2: Expected ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment Category
~160 - 163	C-F (Fluorophenyl)
~147 - 148	Aromatic C-O (Benzodioxole)
~141 - 142	Aromatic C-O (Benzodioxole)
~130 - 132	Aromatic CH (Fluorophenyl)
~115 - 116	Aromatic CH (Fluorophenyl)
~108 - 109	Aromatic CH (Benzodioxole)
~105 - 106	Aromatic CH (Benzodioxole)
~101	-O-CH ₂ -O- (methylenedioxy)
~100 - 101	Aromatic CH (Benzodioxole)
~68 - 70	-CH ₂ -O- (methoxy)
~45 - 55	Piperidine CH ₂
~40 - 42	Piperidine CH

| ~34 - 36 | Piperidine CH |

Workflow Diagram: NMR Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for structural elucidation via NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.

Scientific Principles and Experimental Causality

When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The frequencies that are absorbed are characteristic of the bond type and its environment. For **ent-Paroxetine Hydrochloride**, key functional groups like the secondary amine (N-H), aromatic rings (C-H and C=C), ether linkages (C-O), and the methylenedioxy group will produce characteristic absorption bands. Attenuated Total Reflectance (ATR) is a common sampling technique because it requires minimal sample preparation and is non-destructive.

Detailed Experimental Protocol: ATR-FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
- Sample Application: Place a small amount of the solid **ent-Paroxetine Hydrochloride** powder directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface. Good contact is essential for obtaining a high-quality spectrum.
- Data Acquisition: Initiate the scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
- Data Processing: The instrument software automatically performs the background subtraction and presents the final transmittance or absorbance spectrum.

IR Data Summary for **ent-Paroxetine Hydrochloride**

The following table lists the principal IR absorption bands and their assignments.[\[5\]](#)[\[6\]](#)

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
3300 - 3400	N-H Stretch	Secondary amine (piperidine)
2800 - 2900	C-H Stretch	Aliphatic CH and CH ₂
~1600, ~1510, ~1470	C=C Stretch	Aromatic ring stretching
~1250	C-O Stretch	Aryl ether
~1100	C-O Stretch	Aliphatic ether
~1040	C-O Stretch	Methylenedioxy group

| 600 - 1400 | Various | Fingerprint Region (confirms overall structure) |

Workflow Diagram: IR Analysis



[Click to download full resolution via product page](#)

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Scientific Principles and Experimental Causality

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS). It is ideal for polar molecules like **ent-Paroxetine Hydrochloride**, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then used to induce and analyze

fragmentation. In MS/MS, the $[M+H]^+$ ion is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are detected. This fragmentation pattern is highly reproducible and serves as a structural fingerprint.

Detailed Experimental Protocol: LC-ESI-MS/MS

- Sample Preparation: Prepare a dilute solution of **ent-Paroxetine Hydrochloride** (e.g., 1 $\mu\text{g/mL}$) in a suitable solvent mixture like methanol/water or acetonitrile/water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
- Chromatography (Optional but Recommended): Inject the sample into an HPLC system (e.g., with a C18 column) to separate the analyte from any impurities before it enters the mass spectrometer.
- Ionization: The eluent from the LC is directed into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, forming gaseous ions.
- Full Scan MS (MS1): First, acquire a full scan spectrum to identify the protonated molecular ion $[M+H]^+$. For ent-Paroxetine (free base MW ≈ 329.37), this will appear around m/z 330.2.
- Tandem MS (MS/MS):
 - Set the mass spectrometer to isolate the $[M+H]^+$ ion (m/z 330.2).
 - Introduce a collision gas (e.g., argon) into the collision cell to induce fragmentation.
 - Scan the second mass analyzer to detect the resulting fragment ions. This is known as a product ion scan.
- Data Analysis: Analyze the product ion spectrum to identify characteristic fragments that confirm the molecular structure.

Mass Spectrometry Data Summary

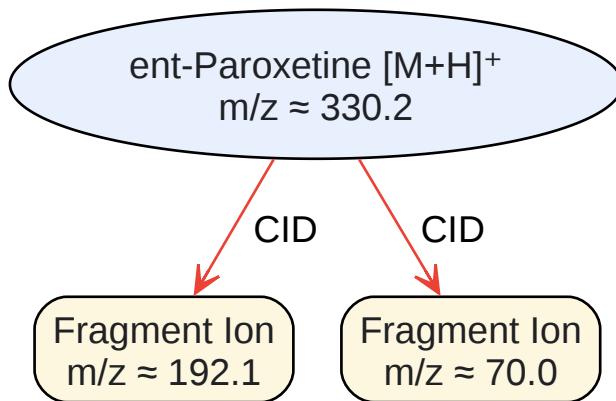
The ESI mass spectrum of ent-Paroxetine in positive ion mode is characterized by the protonated molecular ion and specific, reproducible fragments.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 4: ESI-MS/MS Fragmentation Data

m/z	Ion Identity	Description
~330.2	$[\text{M}+\text{H}]^+$	Protonated molecular ion of the free base
~192.1	$[\text{C}_{12}\text{H}_{14}\text{NO}]^+$	Major fragment resulting from cleavage of the ether linkage to the piperidine ring

| ~70.0 | $[\text{C}_4\text{H}_8\text{N}]^+$ | Fragment corresponding to a portion of the piperidine ring |

Workflow Diagram: MS Fragmentation Pathway



[Click to download full resolution via product page](#)

Caption: Primary fragmentation of ent-Paroxetine in MS/MS.

Conclusion

The structural integrity and identity of **ent-Paroxetine Hydrochloride** can be unequivocally established through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides a characteristic fragmentation fingerprint. The data and protocols outlined in this guide serve as a comprehensive reference for the analytical characterization of this important

pharmaceutical standard, ensuring the quality and safety of its corresponding therapeutic drug, Paroxetine.

References

- ResearchGate. (n.d.). (a) IR spectra of paroxetine hydrochloride (PXH) and PXH PM (b)... [Image].
- Semantic Scholar. (n.d.). Figure 8.2 from Paroxetine hydrochloride. [Figure].
- National Center for Biotechnology Information. (n.d.). SID 4689. PubChem.
- Santa Cruz Biotechnology. (n.d.). **ent-Paroxetine Hydrochloride**.
- LGC Standards. (n.d.). **ent-Paroxetine Hydrochloride**.
- ChemScene. (n.d.). (3R,4S)-3-((benzo[d][5][10]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride (Paroxetine Impurity) .
- Biosynth. (n.d.). **ent-paroxetine hydrochloride**.
- Germann, D., Ma, G., Han, F., & Tikhomirova, A. (2013). Paroxetine hydrochloride. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 367-406. doi:10.1016/B978-0-12-407691-4.00008-3.
- USP-NF. (2021). Paroxetine Hydrochloride.
- SynThink. (n.d.). Paroxetine Hydrochloride Anhydrous EP Impurity D.
- ResearchGate. (n.d.). MS3 fragmentation processes of paroxetine. [Image].
- YMER. (n.d.). Evaluation of Drug-Excipient Compatibility for Paroxetine Nanoformulations Using DSC and FTIR Analysis.
- ChemicalBook. (n.d.). Paroxetine(61869-08-7) 1H NMR spectrum.
- ResearchGate. (n.d.). (PDF) The Characterization of Selected Antidepressant Drugs Using Electrospray Ionization with Ion Trap Mass Spectrometry and with Quadrupole Time-of-Flight Mass Spectrometry and Their Determination by High-Performance Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry.
- University of Alberta Libraries. (n.d.). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS.
- Awad, T., et al. (2006). The characterisation of selected antidepressant drugs using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their determination by high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(12), 1845-1854.
- National Center for Biotechnology Information. (n.d.). JQ1 compound. PubChem.
- precisionFDA. (n.d.). PAROXETINE HYDROCHLORIDE.
- United States Biological. (n.d.). Paroxetine Hydrochloride - Data Sheet.
- Bioregistry. (n.d.). PubChem compound.

- precisionFDA. (n.d.). PAROXETINE HYDROCHLORIDE ANHYDROUS.
- National Center for Biotechnology Information. (n.d.). The PubChem Compound Help. PubChem.
- National Center for Biotechnology Information. (n.d.). Paroxetine. PubChem.
- National Center for Biotechnology Information. (n.d.). protein kinase inhibitor H89. PubChem.
- Shah, H. J., et al. (2010). Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry.
- ChemSpider. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider SyntheticPages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Paroxetine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Paroxetine(61869-08-7) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. ymerdigital.com [ymerdigital.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 9. Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of ent-Paroxetine Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129158#spectroscopic-data-of-ent-paroxetine-hydrochloride-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com